(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide (2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16657919
InChI: InChI=1S/C29H26ClF4N3O5S2/c30-23-14-19(29(32,33)34)15-35-24(23)16-36-27(38)18-3-8-25-22(13-18)28(9-11-43(39,40)12-10-28)26(17-1-2-17)37(25)44(41,42)21-6-4-20(31)5-7-21/h3-8,13-15,17,26H,1-2,9-12,16H2,(H,36,38)/t26-/m1/s1
SMILES:
Molecular Formula: C29H26ClF4N3O5S2
Molecular Weight: 672.1 g/mol

(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide

CAS No.:

Cat. No.: VC16657919

Molecular Formula: C29H26ClF4N3O5S2

Molecular Weight: 672.1 g/mol

* For research use only. Not for human or veterinary use.

(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide -

Specification

Molecular Formula C29H26ClF4N3O5S2
Molecular Weight 672.1 g/mol
IUPAC Name (2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide
Standard InChI InChI=1S/C29H26ClF4N3O5S2/c30-23-14-19(29(32,33)34)15-35-24(23)16-36-27(38)18-3-8-25-22(13-18)28(9-11-43(39,40)12-10-28)26(17-1-2-17)37(25)44(41,42)21-6-4-20(31)5-7-21/h3-8,13-15,17,26H,1-2,9-12,16H2,(H,36,38)/t26-/m1/s1
Standard InChI Key PZGSYNNVPNLHQG-AREMUKBSSA-N
Isomeric SMILES C1CC1[C@@H]2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl
Canonical SMILES C1CC1C2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl

Introduction

Structural Elucidation and Nomenclature

The compound belongs to the spiro[indole-thiane] class, characterized by a fused bicyclic system where indole and thiane rings share a single carbon atom. The IUPAC name systematically describes its components:

  • Spiro[2H-indole-3,4'-thiane]: A 2H-indole moiety fused to a thiacyclohexane (thiane) ring at position 3.

  • 1-(4-Fluorophenyl)sulfonyl: A sulfonyl group substituted with a 4-fluorophenyl ring at position 1 of the indole.

  • 1',1'-Dioxo: Two oxygen atoms double-bonded to the sulfur in the thiane ring.

  • 2-Cyclopropyl: A cyclopropyl group at position 2 of the indole.

  • 5-Carboxamide: A carboxamide group at position 5 of the indole, linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl substituent via an N-alkyl chain.

X-ray crystallography of analogous spiro[indoline-3,4'-thiane] derivatives confirms the chair conformation of the thiane ring and orthogonal orientation of the indole plane relative to the sulfur-containing ring . The (2R) configuration at the cyclopropane-bearing carbon is critical for stereoselective interactions with biological targets .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of this compound likely employs multi-component reactions (MCRs) similar to those reported for spiro[indoline-3,2′-thiazolidine] derivatives . A plausible route involves:

  • Formation of the Spiro Core: Cyclocondensation of 5-methylindoline-2,3-dione with thioglycolic acid derivatives under acidic conditions, followed by oxidation to introduce the dioxo group .

  • Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group at N-1.

  • Carboxamide Introduction: Coupling the 5-carboxylic acid intermediate with 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylamine using EDCI/HOBt.

Chirality Control

The (2R) stereochemistry is achieved via asymmetric catalysis. Chiral auxiliaries such as Evans’ oxazolidinones or enzymatic resolution methods have been used in analogous syntheses to obtain enantiomerically pure cyclopropane derivatives .

Physicochemical and Pharmacokinetic Properties

PropertyValue/Description
Molecular FormulaC₃₀H₂₄ClF₄N₃O₅S₂
Molecular Weight696.15 g/mol
logP (Calculated)3.8 ± 0.5 (Moderate lipophilicity)
Solubility<1 μg/mL in aqueous buffer (pH 7.4)
Hydrogen Bond Donors1 (Carboxamide NH)
Hydrogen Bond Acceptors9 (Sulfonyl, carboxamide, pyridine)

Biological Activity and Mechanism

Dual Enzyme Inhibition

Structural analogs of this compound exhibit dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . The spirocyclic core mimics arachidonic acid, competing for binding at the 5-LOX active site, while the sulfonyl group interacts with sEH’s catalytic triad (Asp335, Glu396, His524) .

Antiproliferative Effects

Spiro[indole-thiane] derivatives demonstrate nanomolar potency against cancer cell lines (e.g., IC₅₀ = 0.41 μM in HCT116) . The 3-chloro-5-(trifluoromethyl)pyridine moiety may inhibit kinase signaling pathways, as seen in VEGFR-2 inhibitors .

Challenges and Future Directions

Metabolic Stability

Microsomal studies of similar compounds show rapid glucuronidation of the carboxamide group . Fluorination at the pyridine ring or replacing the cyclopropane with bicyclo[1.1.1]pentane may improve half-life.

Target Selectivity

Off-target effects on COX-2 and P450 isoforms remain a concern. Computational docking studies suggest modifying the sulfonyl group’s aryl substituent to reduce COX-2 affinity .

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